Tert-butyl 3-(2-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-(2-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyl group, a 2-chlorophenyl group, and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrrolidine ring is replaced by the 2-chlorophenyl group.
Addition of the Hydroxymethyl Group: The hydroxymethyl group can be added through a hydroxymethylation reaction, often using formaldehyde as the reagent.
Attachment of the Tert-Butyl Group: The tert-butyl group is typically introduced via a tert-butylation reaction, using tert-butyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The 2-chlorophenyl group can be reduced to a phenyl group.
Substitution: The tert-butyl group can be substituted with other alkyl groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions often require strong bases or acids, such as sodium hydride or sulfuric acid.
Major Products
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include phenyl-substituted pyrrolidine derivatives.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Tert-butyl 3-(2-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the effects of various substituents on the biological activity of pyrrolidine derivatives.
Industrial Applications: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the 2-chlorophenyl group and the hydroxymethyl group can influence its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(2-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate
- Tert-butyl 3-(2-bromophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate
- Tert-butyl 3-(2-methylphenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 3-(2-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of the 2-chlorophenyl group, which can impart distinct electronic and steric properties compared to other halogenated or alkyl-substituted analogs. This can affect its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
tert-butyl 3-(2-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-16(2,3)21-15(20)18-8-11(10-19)13(9-18)12-6-4-5-7-14(12)17/h4-7,11,13,19H,8-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMWVEVQYLBPDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C2=CC=CC=C2Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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